tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate
Overview
Description
tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an aminopyrazine moiety, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aminopyrazine intermediate: This step involves the reaction of appropriate starting materials to form the aminopyrazine moiety.
Introduction of the fluorine atom: The fluorine atom is introduced to the benzene ring through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The aminopyrazine moiety can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: This compound shares the aminopyrazine moiety but differs in the ester group and the presence of a piperazine ring.
tert-Butyl 4-(3-aminopyrazin-2-yl)benzoate: Similar structure but lacks the fluorine atom, which can affect its chemical properties and biological activity.
Uniqueness
tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is unique due to the combination of the fluorine atom, aminopyrazine moiety, and tert-butyl ester group. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-15(2,3)21-14(20)10-5-4-9(8-11(10)16)12-13(17)19-7-6-18-12/h4-8H,1-3H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJNVDSEICIJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=NC=CN=C2N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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